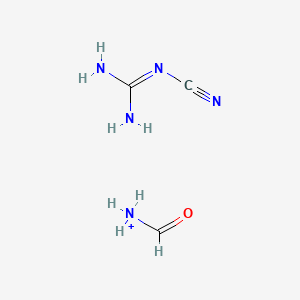
2-Cyanoguanidine;formylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, cyano-, polymer with formaldehyde, ammonium salt: is a complex compound that combines the properties of guanidine, cyano groups, formaldehyde, and ammonium salts. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is particularly valued for its stability and reactivity, making it a versatile component in many chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of guanidine, cyano-, polymer with formaldehyde, ammonium salt typically involves the reaction of guanidine with formaldehyde and ammonium chloride. The process can be carried out under mild conditions, often in aqueous solutions. The reaction proceeds through the formation of intermediate compounds, which then polymerize to form the final product .
Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the controlled addition of formaldehyde to a solution of guanidine and ammonium chloride, followed by polymerization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Guanidine, cyano-, polymer with formaldehyde, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, guanidine, cyano-, polymer with formaldehyde, ammonium salt is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise difficult to achieve .
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can interact with proteins and nucleic acids, making it useful in studies involving enzyme activity and gene expression .
Medicine: In medicine, guanidine derivatives are explored for their potential therapeutic applications. They have shown promise in the treatment of certain diseases due to their ability to interact with specific biological targets .
Industry: Industrially, this compound is used in the production of polymers and resins. Its stability and reactivity make it an ideal component in the manufacture of high-performance materials .
Wirkmechanismus
The mechanism of action of guanidine, cyano-, polymer with formaldehyde, ammonium salt involves its interaction with various molecular targets. The compound can form stable complexes with proteins and nucleic acids, affecting their structure and function. This interaction can lead to changes in enzyme activity, gene expression, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Guanidine hydrochloride: A simpler guanidine derivative used in protein denaturation and as a reagent in organic synthesis.
Dicyandiamide: Another guanidine derivative used in the production of melamine and as a curing agent for epoxy resins
Uniqueness: Guanidine, cyano-, polymer with formaldehyde, ammonium salt is unique due to its polymeric structure and the presence of multiple functional groups. This combination gives it a higher reactivity and stability compared to simpler guanidine derivatives .
Eigenschaften
CAS-Nummer |
67786-29-2 |
|---|---|
Molekularformel |
C3H8N5O+ |
Molekulargewicht |
130.13 g/mol |
IUPAC-Name |
2-cyanoguanidine;formylazanium |
InChI |
InChI=1S/C2H4N4.CH3NO/c3-1-6-2(4)5;2-1-3/h(H4,4,5,6);1H,(H2,2,3)/p+1 |
InChI-Schlüssel |
GUTVOFBUQCJHNO-UHFFFAOYSA-O |
Kanonische SMILES |
C(=O)[NH3+].C(#N)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


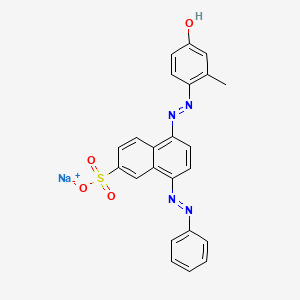
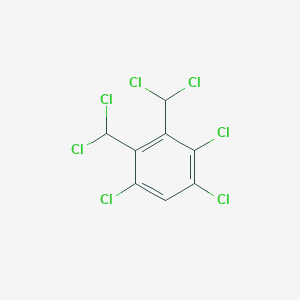
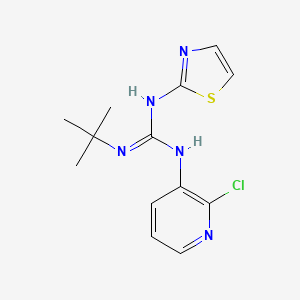
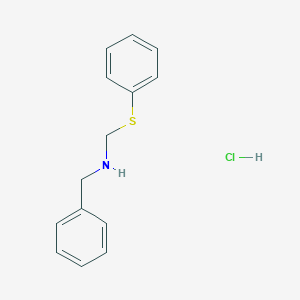
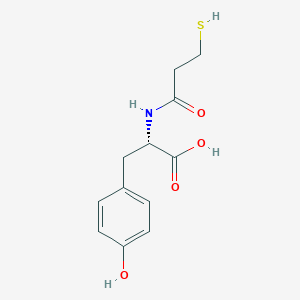
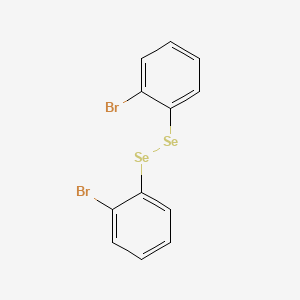
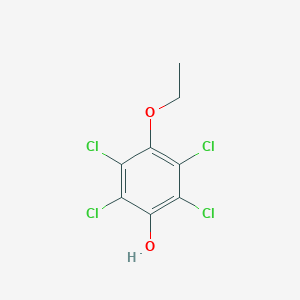
![N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide](/img/structure/B14469698.png)
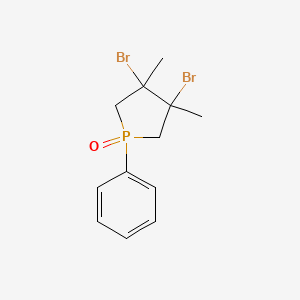
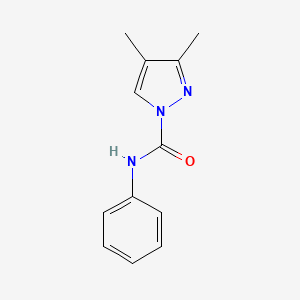
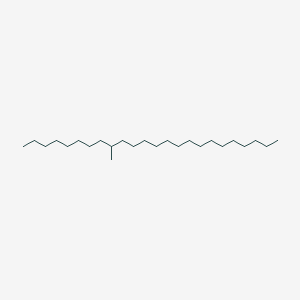
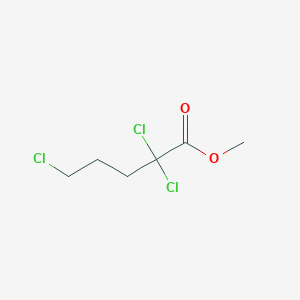
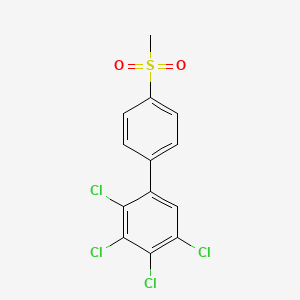
![4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one](/img/structure/B14469742.png)
